molecular formula C19H28N2O6S B084866 Boc-Cys(Bzl)-Ser-OMe CAS No. 13512-53-3

Boc-Cys(Bzl)-Ser-OMe

Cat. No.: B084866
CAS No.: 13512-53-3
M. Wt: 412.5 g/mol
InChI Key: HWSZAFCQEQCUGZ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Cys(Bzl)-Ser-OMe is a synthetic peptide compound used in various fields of scientific research. It is composed of three amino acids: N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, L-serine, and methyl ester. This compound is often utilized in peptide synthesis due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Bzl)-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, to a resin. The subsequent amino acids, L-serine and methyl ester, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA), while the benzyl group is removed using hydrogen fluoride (HF) or other suitable reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Bzl)-Ser-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Cys(Bzl)-Ser-OMe is widely used in:

Mechanism of Action

The mechanism of action of Boc-Cys(Bzl)-Ser-OMe involves its role as a protected peptide intermediate. The Boc and benzyl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Cys(Bzl)-Ser-OMe is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSZAFCQEQCUGZ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(Bzl)-Ser-OMe
Reactant of Route 2
Reactant of Route 2
Boc-Cys(Bzl)-Ser-OMe
Reactant of Route 3
Reactant of Route 3
Boc-Cys(Bzl)-Ser-OMe
Reactant of Route 4
Reactant of Route 4
Boc-Cys(Bzl)-Ser-OMe
Reactant of Route 5
Reactant of Route 5
Boc-Cys(Bzl)-Ser-OMe
Reactant of Route 6
Reactant of Route 6
Boc-Cys(Bzl)-Ser-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.